![molecular formula C8H7NOS2 B13251396 [5-(Thiophen-2-YL)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13251396.png)
[5-(Thiophen-2-YL)-1,2-oxazol-3-YL]methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(Thiophen-2-YL)-1,2-oxazol-3-YL]methanethiol is a heterocyclic compound that contains both thiophene and oxazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The thiophene ring is known for its aromatic properties and stability, while the oxazole ring is often found in natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Thiophen-2-YL)-1,2-oxazol-3-YL]methanethiol can be achieved through various synthetic routes. One common method involves the condensation of thiophene-2-carboxylic acid with hydroxylamine to form the oxazole ring, followed by the introduction of the methanethiol group. The reaction conditions typically require a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
[5-(Thiophen-2-YL)-1,2-oxazol-3-YL]methanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Halogenating agents like bromine (Br2) can be used for electrophilic substitution.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(Thiophen-2-YL)-1,2-oxazol-3-YL]methanethiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of both thiophene and oxazole rings makes it a candidate for drug discovery, particularly in the development of antimicrobial and anticancer agents.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its stability and reactivity make it suitable for applications in organic electronics and polymer science.
Mechanism of Action
The mechanism of action of [5-(Thiophen-2-YL)-1,2-oxazol-3-YL]methanethiol involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the oxazole ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A precursor in the synthesis of [5-(Thiophen-2-YL)-1,2-oxazol-3-YL]methanethiol.
Oxazole: A core structure in many bioactive molecules.
Methanethiol: A simple thiol compound used in various chemical reactions.
Uniqueness
What sets this compound apart from similar compounds is its combination of thiophene and oxazole rings. This unique structure provides a versatile platform for the development of new chemical entities with diverse biological activities.
Properties
Molecular Formula |
C8H7NOS2 |
|---|---|
Molecular Weight |
197.3 g/mol |
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methanethiol |
InChI |
InChI=1S/C8H7NOS2/c11-5-6-4-7(10-9-6)8-2-1-3-12-8/h1-4,11H,5H2 |
InChI Key |
FJWRSQVTMIRQKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Cyclopropylmethyl)amino]-6-fluorobenzonitrile](/img/structure/B13251313.png)
![4-[(1,3-Thiazol-5-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B13251316.png)
![2-[(Dimethylamino)methyl]pyridin-4-amine](/img/structure/B13251317.png)
![(5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13251318.png)
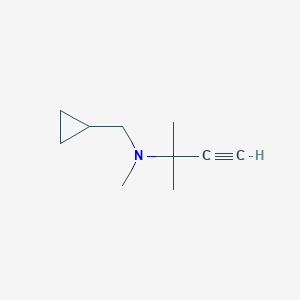
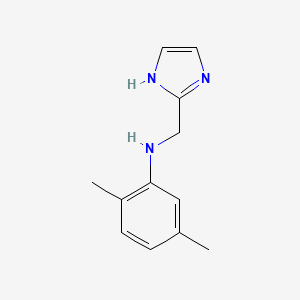

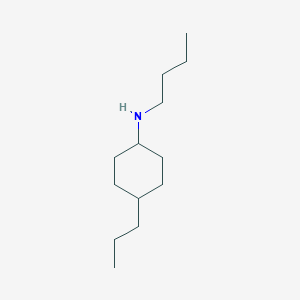
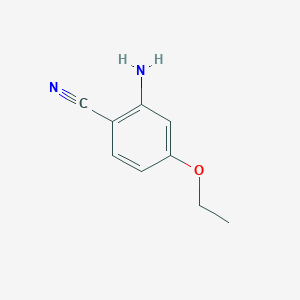
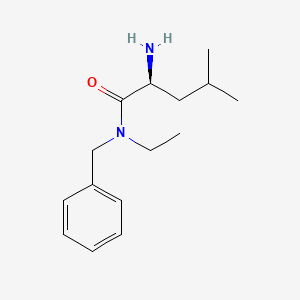

![(Heptan-2-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13251356.png)
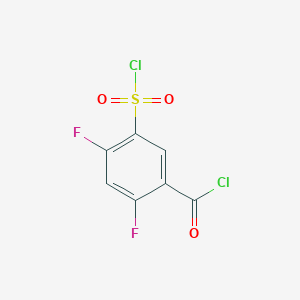
![3-Bromo-2-tert-butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13251391.png)
